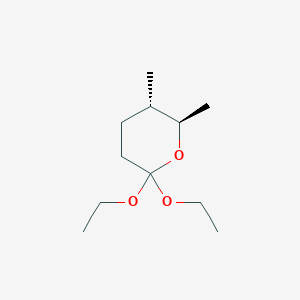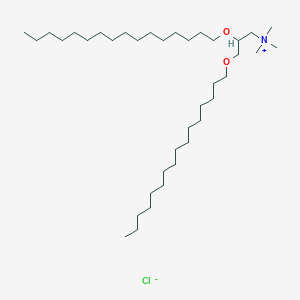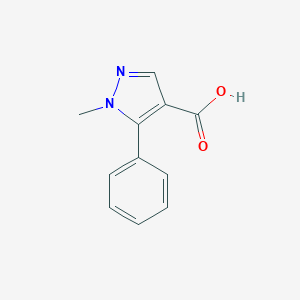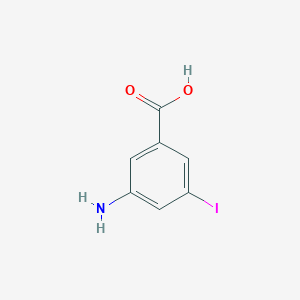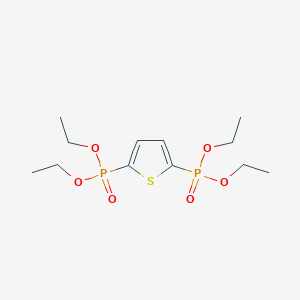
2,5-Bis(diethoxyphosphoryl)thiophene
Overview
Description
2,5-Bis(diethoxyphosphoryl)thiophene is an organic compound belonging to the class of thiophenes and phosphonates. Thiophene derivatives are widely used in the development of optoelectronic devices due to their conductive and luminescent properties. This compound is known for its unique structure, which includes a thiophene ring substituted with diethoxyphosphoryl groups at the 2 and 5 positions.
Preparation Methods
The synthesis of thiophene derivatives, including 2,5-Bis(diethoxyphosphoryl)thiophene, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Paal–Knorr Thiophene Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cycloaddition Reactions: For example, the cycloaddition of 1,4-dithiane-2,5-diol with several ynals to produce 2-substituted thiophene derivatives.
Chemical Reactions Analysis
2,5-Bis(diethoxyphosphoryl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonates to phosphines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis(diethoxyphosphoryl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of advanced materials with unique electronic properties.
Biology: Thiophene derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Some thiophene-based compounds are used as nonsteroidal anti-inflammatory drugs and dental anesthetics.
Industry: Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(diethoxyphosphoryl)thiophene involves its interaction with molecular targets and pathways. For example, in optoelectronic applications, the compound’s conductive properties are due to the delocalization of electrons within the thiophene ring. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2,5-Bis(diethoxyphosphoryl)thiophene can be compared with other thiophene derivatives, such as:
2,5-Bis(trimethylstannyl)thiophene: Used in the synthesis of polythiophenes for electronic applications.
Thieno[2,3-b]thiophene: Known for its antiviral, antitumor, and antimicrobial properties.
2,5-Bis(benzoxazol-2-yl)thiophene: Studied for its excited-state intramolecular proton transfer mechanism.
Each of these compounds has unique properties and applications, highlighting the versatility of thiophene derivatives in various fields.
Properties
IUPAC Name |
2,5-bis(diethoxyphosphoryl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZSFJMBBHZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369771 | |
| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100651-98-7 | |
| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


